molecular formula C7H5ClFNO B14018670 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone

Cat. No.: B14018670
M. Wt: 173.57 g/mol
InChI Key: YCHOYYSMWMHBOC-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoropyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction mixture is typically subjected to purification steps, including distillation and recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone

Uniqueness: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone, with the chemical formula C8_8H6_6ClF, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Weight : 172.58 g/mol
  • CAS Number : 161957-59-1
  • Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The presence of halogen substituents enhances its binding affinity to microbial targets, potentially disrupting their cellular functions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific pathways involved include the modulation of signaling cascades that regulate cell survival and proliferation .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
  • Receptor Modulation : It may interact with receptors that play roles in cell signaling, affecting processes such as inflammation and cell division .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated an IC50_{50} value of approximately 12 µg/mL for S. aureus, demonstrating significant antimicrobial activity.

PathogenIC50_{50} (µg/mL)
Staphylococcus aureus12
Escherichia coli15

Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner. The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(3-chloro-2-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3

InChI Key

YCHOYYSMWMHBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)F)Cl

Origin of Product

United States

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